

1-Bromonaphthalen-2-amine (CAS: 20191-75-7): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromonaphthalen-2-amine**

Cat. No.: **B1279005**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromonaphthalen-2-amine is a substituted naphthalene derivative that serves as a valuable building block in organic and medicinal chemistry. Its bifunctional nature, possessing both an amino and a bromo group on the naphthalene scaffold, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).^[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **1-Bromonaphthalen-2-amine**. While its primary utility is in chemical synthesis, this document also addresses the current lack of publicly available data on its specific biological activities and signaling pathway interactions.

Chemical and Physical Properties

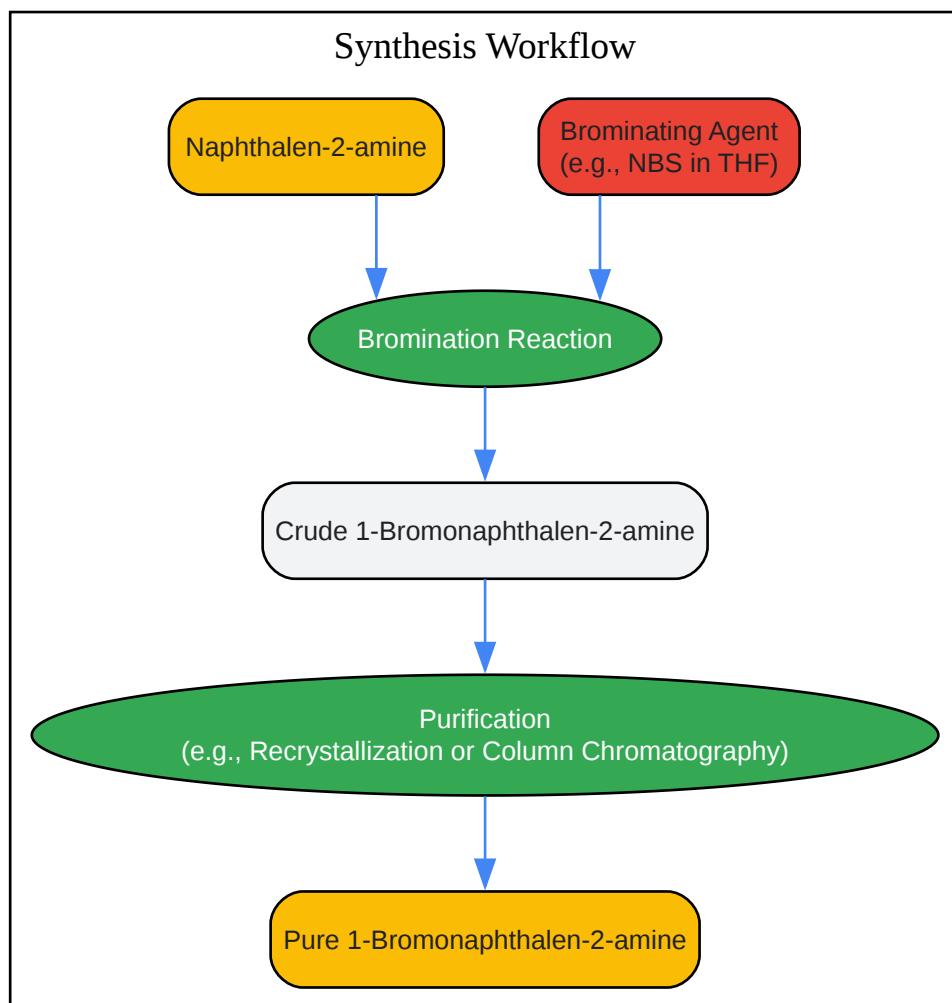
1-Bromonaphthalen-2-amine is a solid, typically appearing as a white to light yellow or brown powder or crystalline solid.^{[2][3]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1-Bromonaphthalen-2-amine**

Property	Value	Source(s)
CAS Number	20191-75-7	[1] [4]
Molecular Formula	C ₁₀ H ₈ BrN	[1] [4]
Molecular Weight	222.08 g/mol	[1] [4]
Appearance	White to light yellow/brown powder/crystal	[2] [3]
Melting Point	58.0 to 62.0 °C	
Boiling Point	345.5 °C at 760 mmHg	[2]
Density	1.563 g/cm ³	[2]
Solubility	Soluble in organic solvents such as ethanol, ether, benzene, and acetic acid. Insoluble in water.	
Purity	Typically >97% (by HPLC)	

Synthesis

The synthesis of **1-Bromonaphthalen-2-amine** can be achieved through the bromination of naphthalen-2-amine. A general synthetic workflow is depicted in the following diagram.



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A generalized workflow for the synthesis and purification of **1-Bromonaphthalen-2-amine**.

Experimental Protocol: Synthesis of **1-Bromonaphthalen-2-amine**

This protocol describes a representative method for the synthesis of **1-Bromonaphthalen-2-amine** from naphthalen-2-amine hydrochloride.

Materials:

- Naphthalen-2-amine hydrochloride
- N-Bromosuccinimide (NBS)

- Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)
- p-Toluenesulfonic acid (TsOH) (optional, as a catalyst)

Procedure:

- Dissolve naphthalen-2-amine hydrochloride and a catalytic amount of TsOH in THF in a round-bottom flask.
- Cool the mixture to 0 °C in an ice bath.
- In a separate flask, dissolve NBS in THF.
- Add the NBS solution dropwise to the cooled naphthalen-2-amine solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 5 hours).
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, quench the reaction by washing the mixture with saturated aqueous NaHCO₃.
- Separate the organic layer.
- Dry the organic layer over anhydrous Na₂SO₄.
- Filter the solution to remove the drying agent.
- Concentrate the organic layer under reduced pressure to yield the crude **1-Bromonaphthalen-2-amine**.

- The crude product can be further purified by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of **1-Bromonaphthalen-2-amine** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic and Chromatographic Data

Technique	Data	Source(s)
¹ H NMR	Spectral data available in public databases.	[4]
¹³ C NMR	Spectral data available in public databases.	[4]
FTIR	KBr-Pellet spectra available in public databases.	[4]
Mass Spectrometry	Expected m/z for [M]+: 221.98 and 223.98 (due to Br isotopes)	[4]
Purity (HPLC)	>97% is commercially available.	

Experimental Protocol: Purity Analysis by HPLC (General Method)

A validated HPLC method for the specific analysis of **1-Bromonaphthalen-2-amine** is not readily available in the public domain. However, a general reverse-phase HPLC method, adaptable for this compound, is provided below. Method development and validation are essential for quantitative applications.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.

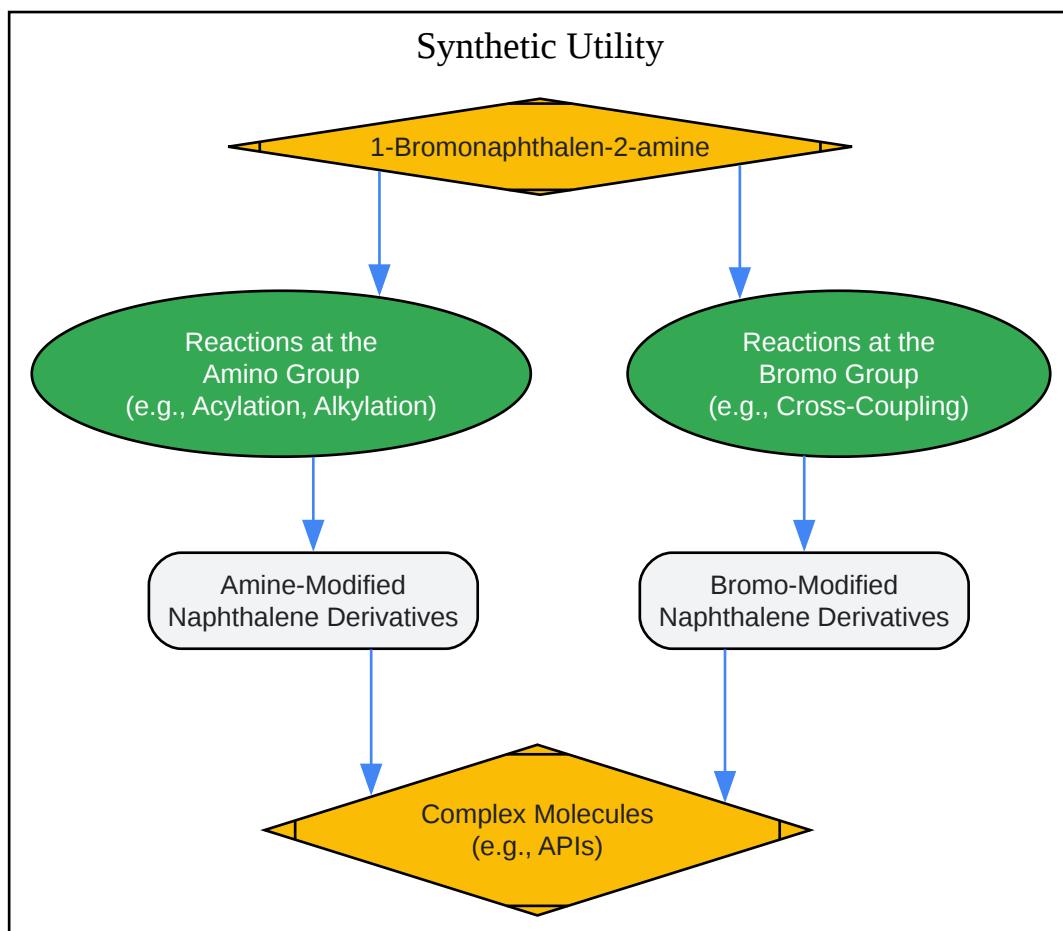
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (potentially with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a wavelength in the range of 220-280 nm is likely to be suitable).
- Injection Volume: 10 μ L.
- Column Temperature: 30 °C.

Procedure:

- Standard Preparation: Prepare a stock solution of **1-Bromonaphthalen-2-amine** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
- Sample Preparation: Dissolve the sample to be analyzed in the mobile phase or a compatible solvent to a similar concentration as the standards.
- Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
- Quantification: Determine the purity of the sample by comparing the peak area of **1-Bromonaphthalen-2-amine** to the total peak area of all components in the chromatogram.

Applications in Research and Drug Development

The primary application of **1-Bromonaphthalen-2-amine** is as a versatile chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^[1] Its structure allows for a range of chemical modifications at both the amino and bromo positions, enabling the construction of diverse molecular scaffolds.^[1]



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The role of **1-Bromonaphthalen-2-amine** as a versatile synthetic intermediate.

Biological Activity and Signaling Pathways

As of the date of this guide, there is a notable absence of published literature detailing the specific biological activities, mechanism of action, or involvement in cellular signaling pathways of **1-Bromonaphthalen-2-amine**. While naphthalene derivatives, as a class of compounds, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties, these findings have not been specifically attributed to **1-Bromonaphthalen-2-amine**. Therefore, a diagram of a signaling pathway involving this compound cannot be provided at this time. Further research is required to elucidate the potential pharmacological profile of this molecule.

Safety and Handling

1-Bromonaphthalen-2-amine is classified as harmful and an irritant.[\[4\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
Warning		H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.H351: Suspected of causing cancer.

Data sourced from PubChem.[\[4\]](#)

Conclusion

1-Bromonaphthalen-2-amine is a well-characterized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its established physicochemical properties and synthetic routes make it a readily accessible building block for drug discovery and development programs. However, the lack of data on its biological activity underscores a clear area for future research. Elucidating the pharmacological effects and potential molecular targets of this compound could unlock new avenues for its application in therapeutic development.

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